1-{(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone
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Overview
Description
1-{(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxyethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone typically involves multiple steps, starting with the preparation of the cyclopropyl group and the piperidine ring. The hydroxyethyl group is then introduced through a series of reactions, including nucleophilic substitution and reduction. Common reagents used in these reactions include cyclopropyl bromide, piperidine, and ethylene oxide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-{(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-{(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the hydroxyethyl group can participate in hydrogen bonding. The piperidine ring provides structural stability and contributes to the overall pharmacophore.
Comparison with Similar Compounds
- 1-Cyclopropyl-2-hydroxyethanone
- Cyclopropylamine
- Piperidine derivatives
Uniqueness: 1-{(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(3S)-3-[cyclopropyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(16)13-6-2-3-12(9-13)14(7-8-15)11-4-5-11/h11-12,15H,2-9H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWMBZJLJNZELH-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N(CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H](C1)N(CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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